3-Amino-2-chloro-3-(methylhydrazinylidene)propanoic acid
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Overview
Description
N-Methylcarboxy-2-chloroacetamidrazone, also known as methyl 2-(2-chloro-1-iminoethyl)hydrazine-1-carboxylate, is a chemical compound with the molecular formula C4H8ClN3O2 and a molecular weight of 165.58 g/mol . This compound is used primarily as a reagent in organic synthesis, enabling the production of a range of compounds including peptides, peptidomimetics, and heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcarboxy-2-chloroacetamidrazone typically involves the reaction of hydrazinecarboxylic acid with 2-chloro-1-iminoethyl. The reaction conditions often include the use of a methyl ester as a solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of N-Methylcarboxy-2-chloroacetamidrazone involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Methylcarboxy-2-chloroacetamidrazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
N-Methylcarboxy-2-chloroacetamidrazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methylcarboxy-2-chloroacetamidrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methylcarboxy-2-chloroacetamidrazone include:
- Hydrazinecarboxylic acid derivatives
- 2-chloro-1-iminoethyl derivatives
- Methyl esters of various hydrazinecarboxylic acids
Uniqueness
N-Methylcarboxy-2-chloroacetamidrazone is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules. This versatility makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
3-amino-2-chloro-3-(methylhydrazinylidene)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN3O2/c1-7-8-3(6)2(5)4(9)10/h2,7H,1H3,(H2,6,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNVSRGOHFBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=C(C(C(=O)O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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